molecular formula C13H23NO3 B567638 tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate CAS No. 1363383-18-9

tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate

Cat. No. B567638
M. Wt: 241.331
InChI Key: NQHGYUZNWXIZID-UHFFFAOYSA-N
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Patent
US09226923B2

Procedure details

To a solution of tert-butyl 7-(benzyloxy)-2-azaspiro[3.5]nonane-2-carboxylate (290 mg, 0.96 mmol, 1.0 equiv) in MeOH (8 mL) was added Pd(OH)2 (43.5 mg, 15 wt %). The mixture was carefully vacuumed and refilled with Hydrogen. The mixture was then stirred at room temperature under hydrogen balloon for 2 hrs. The mixture was passed through a pad of celite and eluted with MeOH (50 mL). The combined methanol solution was concentrated to afford 218 mg (yield 94%) of tert-butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate as a pale yellow solid.
Name
tert-butyl 7-(benzyloxy)-2-azaspiro[3.5]nonane-2-carboxylate
Quantity
290 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
43.5 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][CH:9]1[CH2:24][CH2:23][C:12]2([CH2:15][N:14]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:13]2)[CH2:11][CH2:10]1)C1C=CC=CC=1.[H][H]>CO.[OH-].[OH-].[Pd+2]>[OH:8][CH:9]1[CH2:10][CH2:11][C:12]2([CH2:15][N:14]([C:16]([O:18][C:19]([CH3:20])([CH3:21])[CH3:22])=[O:17])[CH2:13]2)[CH2:23][CH2:24]1 |f:3.4.5|

Inputs

Step One
Name
tert-butyl 7-(benzyloxy)-2-azaspiro[3.5]nonane-2-carboxylate
Quantity
290 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1CCC2(CN(C2)C(=O)OC(C)(C)C)CC1
Name
Quantity
8 mL
Type
solvent
Smiles
CO
Name
Quantity
43.5 mg
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was then stirred at room temperature under hydrogen balloon for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
eluted with MeOH (50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined methanol solution was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1CCC2(CN(C2)C(=O)OC(C)(C)C)CC1
Measurements
Type Value Analysis
AMOUNT: MASS 218 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.